molecular formula C12H11NO3S B14297641 [1,1'-Biphenyl]-2-ylsulfamic acid CAS No. 114480-20-5

[1,1'-Biphenyl]-2-ylsulfamic acid

Cat. No.: B14297641
CAS No.: 114480-20-5
M. Wt: 249.29 g/mol
InChI Key: ZEXMYIFTZVZUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1'-Biphenyl]-2-ylsulfamic acid is a biphenyl derivative featuring a sulfamic acid (–SO₃NH₂) group at the ortho (2-yl) position of one phenyl ring. Sulfamic acid groups are known for their zwitterionic nature, moderate acidity (pKa ~1.0), and solubility in polar solvents, distinguishing them from sulfonic acids (–SO₃H) or hydroxyl (–OH) substituents . Such characteristics suggest possible applications in pharmaceuticals, agrochemicals, or materials science, though further research is needed to confirm these uses.

Properties

CAS No.

114480-20-5

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

(2-phenylphenyl)sulfamic acid

InChI

InChI=1S/C12H11NO3S/c14-17(15,16)13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H,(H,14,15,16)

InChI Key

ZEXMYIFTZVZUMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-ylsulfamic acid typically involves the functionalization of biphenyl derivativesThe reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to achieve the desired product .

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2-ylsulfamic acid may involve large-scale sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: [1,1’-Biphenyl]-2-ylsulfamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which [1,1’-Biphenyl]-2-ylsulfamic acid exerts its effects involves its interaction with specific molecular targets. The sulfamic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, leading to changes in their activity and function. These interactions can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Biphenyl Derivatives

Functional Group and Positional Analysis

The biological and physicochemical properties of biphenyl derivatives are highly influenced by the functional group and its position. Below is a comparative analysis of key analogs:

Compound Name Functional Group(s) Position(s) Key Properties Biological Activity/Applications Sources
[1,1'-Biphenyl]-2-ylsulfamic acid Sulfamic acid (–SO₃NH₂) 2-yl Zwitterionic, moderate acidity, polar solubility Hypothesized: Drug intermediates, corrosion inhibitors Inferred from analogs
Bifenazate metabolite (A1530-sulfate) Sulfonic acid (–SO₃H) 4-oxysulfonic acid High acidity (pKa <1), hydrophilic Pesticide metabolite; regulated tolerance in crops EPA reports
[1,1'-Biphenyl]-4-yl(phenyl)methanone Ketone (–C=O) 4-yl Lipophilic, synthesized via Erbium-catalyzed Friedel–Crafts acylation Intermediate in organic synthesis Catalytic methods
Zingerone dimer (Compound 4) Hydroxyl (–OH), methoxy (–OCH₃), butanone 3,3'-diyl Antioxidant (ABTS IC₅₀: 3–12 μmol/L), reduced steric hindrance at para positions Natural antioxidant in Curcuma longa Phytochemical study
[1,1'-Biphenyl]-2-carboxylic acid Carboxylic acid (–COOH), hydroxymethyl (–CH₂OH) 2-yl, 2'-(hydroxymethyl) Moderate acidity (pKa ~4.5), amphiphilic Pharmaceutical building block Commercial source

Key Comparative Findings

Acidity and Solubility :

  • Sulfamic acid derivatives exhibit zwitterionic behavior, enhancing water solubility compared to sulfonic acids (e.g., A1530-sulfate) or carboxylic acids. This property may improve bioavailability in drug design.
  • Hydroxyl-substituted biphenyls (e.g., zingerone dimer) show lower acidity but significant antioxidant activity due to radical scavenging .

Synthetic Accessibility: Ketones (e.g., [1,1'-Biphenyl]-4-yl(phenyl)methanone) are synthesized via Friedel–Crafts acylation under microwave irradiation, highlighting efficient catalytic methods . Sulfonic/sulfamic acids often require sulfonation or amidation steps, which may involve hazardous reagents (e.g., TFA in ).

Antioxidant biphenyls (e.g., zingerone dimer) demonstrate potent radical scavenging (IC₅₀: 3 μmol/L), outperforming ascorbic acid (VC) in some assays .

Conformational flexibility in hydroxymethyl derivatives (e.g., [1,1'-Biphenyl]-2-carboxylic acid) may enhance binding to biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.